3,5-Difluorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,5-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAWRXICVNIUGY-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84315-23-1, 147700-58-1 | |

| Record name | trans-3,5-Difluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3,5-Difluorocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Difluorocinnamic acid chemical and physical properties

An In-Depth Technical Guide to 3,5-Difluorocinnamic Acid: Properties, Synthesis, and Applications

Introduction and Core Compound Profile

trans-3,5-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that has emerged as a significant building block in medicinal chemistry and materials science. Its structural rigidity, conferred by the trans-alkene moiety, combined with the unique electronic properties of the difluorinated phenyl ring, makes it a valuable precursor for complex molecular architectures. The strategic placement of two fluorine atoms significantly alters the molecule's lipophilicity, metabolic stability, and binding affinity, properties of paramount importance in drug design.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, key applications, and essential safety information for researchers and drug development professionals.

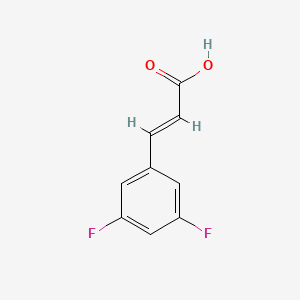

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The utility of a chemical intermediate is fundamentally defined by its physical and chemical properties. These parameters govern its reactivity, solubility, and handling characteristics.

Core Identifiers and Physical Data

The fundamental identifiers and physical properties of trans-3,5-Difluorocinnamic acid are summarized below. The melting point is a critical indicator of purity, with a sharp range suggesting high-purity material.

| Property | Value | Source(s) |

| IUPAC Name | (E)-3-(3,5-difluorophenyl)prop-2-enoic acid | [3] |

| CAS Number | 84315-23-1, 147700-58-1 | [3][4] |

| Molecular Formula | C₉H₆F₂O₂ | [3][5][6] |

| Molecular Weight | 184.14 g/mol | [3][6] |

| Appearance | White to off-white crystalline solid/powder | [1][5] |

| Melting Point | 204-205 °C | [4][7][8] |

| Solubility | Soluble in alcohols and ethers; insoluble in water | [5] |

Spectroscopic Profile

Spectroscopic data is essential for reaction monitoring and final product confirmation. The expected spectral characteristics for this compound are outlined below.

| Spectroscopy | Characteristic Peaks / Shifts |

| ¹H NMR | Signals expected in the aromatic region (~7.0-7.5 ppm) and alkene region (~6.5 and ~7.6 ppm, as doublets). The carboxylic acid proton appears as a broad singlet downfield (~12-13 ppm). |

| ¹³C NMR | Carbon signals anticipated for the carboxylic acid (~170 ppm), alkene carbons (~120-145 ppm), and aromatic carbons. The carbons bonded to fluorine will show characteristic splitting.[9] |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1700 cm⁻¹), a C=C alkene stretch (~1630 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[10][11] |

| Mass Spec (MS) | Molecular ion peak (M⁺) expected at m/z = 184.03. |

Synthesis Methodologies: An Overview

The synthesis of cinnamic acid derivatives is a well-established field in organic chemistry. For this compound, several reliable methods exist, with the choice often depending on starting material availability, scale, and desired purity.

-

Knoevenagel Condensation : A highly reliable method involving the condensation of 3,5-difluorobenzaldehyde with an active methylene compound, typically malonic acid, catalyzed by a weak base like piperidine or pyridine.[12][13][14]

-

Perkin Reaction : A classic method that uses the condensation of an aromatic aldehyde (3,5-difluorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate).[15][16][17] This reaction often requires high temperatures.[16]

-

Heck Reaction : A modern, palladium-catalyzed cross-coupling reaction between 1-bromo-3,5-difluorobenzene and acrylic acid.[18][19][20] This method offers good control but requires a transition metal catalyst.

Detailed Protocol: Knoevenagel Condensation

This protocol provides a robust, field-proven method for the synthesis of this compound. The causality behind the choice of reagents is critical: malonic acid serves as the carbanion precursor, and pyridine acts as a base to facilitate the initial deprotonation and subsequent condensation, while piperidine serves as a more potent catalyst for the decarboxylation step.

Materials:

-

3,5-Difluorobenzaldehyde

-

Malonic Acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric Acid (concentrated)

-

Deionized Water

-

Ethanol (for recrystallization)

Protocol Steps:

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and anhydrous pyridine (3.0 eq).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.05 eq) to the mixture. The piperidine is a stronger base than pyridine and is highly effective at catalyzing the condensation.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water.

-

Workup - Acidification: Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid until the pH is ~1-2. This protonates the carboxylate salt, causing the desired this compound to precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual pyridine hydrochloride and other water-soluble impurities.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure trans-3,5-Difluorocinnamic acid as a white crystalline solid.

-

Characterization: Dry the final product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring NMR and IR spectra.

Caption: Experimental workflow for Knoevenagel synthesis.

Key Applications in Drug Development

The true value of this compound lies in its application as a versatile starting material for compounds with significant biological activity. The fluorine atoms are not mere placeholders; they actively modulate the properties of the final molecule.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the half-life of a drug candidate.[1]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with amide backbones in proteins) and can alter the pKa of nearby functional groups, potentially enhancing the binding affinity of a ligand to its target receptor.[2]

-

Intermediate for Bioactive Scaffolds: It serves as a key precursor for a range of valuable molecular frameworks. It has been specifically utilized in the laboratory synthesis of "unnatural" flavonoids and stilbenes, classes of compounds known for their diverse biological activities, including antioxidant and anticancer properties.[7]

Caption: Role of this compound in drug development.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. It is classified as an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][21]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[5][21]

-

Handling: Avoid breathing dust.[21] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5][21]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[5][21]

-

In case of exposure, follow standard first-aid procedures: for eye contact, rinse cautiously with water for several minutes; for skin contact, wash with plenty of soap and water; if inhaled, move to fresh air.[22] Seek medical attention if irritation persists.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. trans-3,5-Difluorocinnamic acid | C9H6F2O2 | CID 5374941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. chembk.com [chembk.com]

- 6. This compound (CAS 84315-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | 147700-58-1 [chemicalbook.com]

- 8. CAS NO. 147700-58-1 | this compound | C9H6F2O2 [localpharmaguide.com]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bepls.com [bepls.com]

- 14. asianpubs.org [asianpubs.org]

- 15. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 16. jk-sci.com [jk-sci.com]

- 17. Perkin reaction - Wikipedia [en.wikipedia.org]

- 18. asianpubs.org [asianpubs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 21. aksci.com [aksci.com]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 3,5-Difluorocinnamic Acid: A Key Intermediate in Synthetic Chemistry and Drug Discovery

Introduction: The Strategic Importance of Fluorination in Molecular Design

3,5-Difluorocinnamic acid (CAS No. 84315-23-1) is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in the fields of medicinal chemistry, organic synthesis, and materials science. Its utility stems from the strategic placement of two fluorine atoms on the phenyl ring. The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and biological properties.[1][2] Fluorine's high electronegativity and small size can significantly enhance metabolic stability by blocking sites of enzymatic oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, thereby influencing membrane permeability and bioavailability.[2][3]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, detail robust synthetic protocols, explore its applications, and provide essential analytical and safety data. The insights presented herein are grounded in established chemical principles and supported by authoritative sources to empower researchers in their synthetic and drug discovery endeavors.

Physicochemical and Structural Properties

This compound presents as a white crystalline solid under standard conditions.[4] The trans (or E) isomer is the most common and stable configuration. The precise arrangement of the fluorine atoms at the meta positions of the phenyl ring creates a unique electronic and steric profile that differentiates it from other isomers and influences its reactivity and biological interactions.[5]

| Property | Value | Source(s) |

| CAS Number | 84315-23-1 | [6][7][8] |

| Molecular Formula | C₉H₆F₂O₂ | [6][8] |

| Molecular Weight | 184.14 g/mol | [6][8] |

| IUPAC Name | (2E)-3-(3,5-difluorophenyl)prop-2-enoic acid | [8] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 135-137 °C or 204-205 °C (Varies by source) | [4][9] |

| Solubility | Soluble in alcohols and ethers; insoluble in water. | [4] |

| SMILES | O=C(O)C=Cc1cc(F)cc(F)c1 | [10] |

| InChIKey | MBAWRXICVNIUGY-OWOJBTEDSA-N | [8][11] |

Note on Melting Point: Discrepancies in reported melting points are common in chemical literature and can depend on the isomeric purity and crystalline form of the material.

Synthesis of this compound: Experimental Protocols

The synthesis of cinnamic acid derivatives is well-documented, with several reliable methods available. The Knoevenagel condensation is a highly effective and widely used method for preparing this compound from commercially available starting materials.

Protocol 1: Synthesis via Knoevenagel Condensation

This reaction involves the base-catalyzed condensation of 3,5-difluorobenzaldehyde with malonic acid. The subsequent decarboxylation upon heating yields the desired product. This method is favored for its operational simplicity and generally high yields.

Reaction: 3,5-Difluorobenzaldehyde + Malonic Acid → this compound

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-difluorobenzaldehyde (1.0 equivalent), malonic acid (1.1-1.2 equivalents), and pyridine (2-3 volumes relative to the aldehyde).

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.05-0.1 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid (e.g., 10% v/v aqueous HCl). This will neutralize the pyridine and precipitate the crude product.

-

Purification: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid thoroughly with cold water to remove pyridine hydrochloride and other water-soluble impurities.

-

Recrystallization: Dry the crude product and recrystallize from a suitable solvent system, such as an ethanol/water mixture, to obtain pure, crystalline trans-3,5-Difluorocinnamic acid.

Caption: Role as a versatile building block in synthetic chemistry.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized this compound. The following data are based on established spectroscopic principles for this structure.

| Technique | Expected Observations |

| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet typically observed far downfield (>12 ppm). - Alkene Protons (-CH=CH-): Two doublets in the range of 6.3-7.8 ppm, showing a large coupling constant (J > 15 Hz) characteristic of a trans configuration. - Aromatic Protons: Signals between 6.8-7.5 ppm. The proton at C2 and C6 will appear as a doublet, and the proton at C4 will appear as a triplet, with coupling to the adjacent fluorine atoms. |

| ¹³C NMR | - Carbonyl Carbon (C=O): ~165-170 ppm. - Alkene Carbons (C=C): ~120-145 ppm. - Aromatic Carbons: ~110-165 ppm. Carbons directly bonded to fluorine (C3, C5) will show a large one-bond C-F coupling constant and appear as a doublet. Other aromatic carbons will show smaller multi-bond C-F couplings. Computed spectra are available for reference. [12] |

| FTIR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹, indicative of hydrogen bonding. [13] - C=O Stretch (Conjugated Acid): Strong, sharp peak around 1680-1700 cm⁻¹. [13] - C=C Stretch (Alkene & Aromatic): Peaks around 1620-1640 cm⁻¹ and 1500-1580 cm⁻¹. [13] - C-F Stretch: Strong absorptions typically in the 1100-1300 cm⁻¹ region. |

| Mass Spec (EI) | Molecular Ion (M⁺): Expected at m/z ≈ 184.03. The exact mass is 184.03358575 Da. [8]Fragmentation patterns would involve loss of -OH and -COOH groups. NIST reference data is available. [14] |

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [15][16]Ensure eyewash stations and safety showers are readily accessible. [16] * Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [15][17]An N95 dust mask is recommended when handling the solid powder to avoid inhalation. * Handling: Avoid contact with skin, eyes, and clothing. [15]Avoid generating dust. [16]Wash hands thoroughly after handling. [15]Keep away from strong oxidizing agents. [4] * First Aid: In case of eye contact, rinse cautiously with water for several minutes. [17]For skin contact, wash with plenty of soap and water. [17]If inhaled, move the person to fresh air. [17]Seek medical attention if irritation persists.

-

-

Storage:

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scbt.com [scbt.com]

- 7. arctomsci.com [arctomsci.com]

- 8. trans-3,5-Difluorocinnamic acid | C9H6F2O2 | CID 5374941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS NO. 147700-58-1 | this compound | C9H6F2O2 [localpharmaguide.com]

- 10. This compound (CAS 84315-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. This compound [webbook.nist.gov]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to (E)-3-(3,5-difluorophenyl)prop-2-enoic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[1] Its unique properties, including high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a molecule's physicochemical and biological properties.[1] Fluorination can significantly impact a compound's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Within this context, fluorinated cinnamic acid derivatives have emerged as valuable building blocks in the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of (E)-3-(3,5-difluorophenyl)prop-2-enoic acid , a key intermediate in this class, detailing its synthesis, properties, and applications for professionals in drug development.

Compound Identification and Physicochemical Properties

(E)-3-(3,5-difluorophenyl)prop-2-enoic acid , also known as trans-3,5-difluorocinnamic acid, is a fluorinated derivative of cinnamic acid. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-3-(3,5-difluorophenyl)prop-2-enoic acid .[3] The "(E)" designation specifies the stereochemistry of the double bond, indicating that the phenyl ring and the carboxylic acid group are on opposite sides.

The strategic placement of two fluorine atoms at the meta-positions of the phenyl ring significantly influences the molecule's electronic and conformational properties. This substitution pattern enhances the compound's utility as a synthetic intermediate in the development of pharmaceuticals and agrochemicals.[4]

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | (E)-3-(3,5-difluorophenyl)prop-2-enoic acid | [3] |

| Synonyms | trans-3,5-Difluorocinnamic acid | [3] |

| CAS Number | 147700-58-1 | |

| Molecular Formula | C₉H₆F₂O₂ | [3] |

| Molecular Weight | 184.14 g/mol | [3] |

| Melting Point | 204-205 °C | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in alcohol and ether, insoluble in water. |

The presence of the fluorine atoms has a pronounced effect on the acidity (pKa) of the carboxylic acid. The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion, leading to a lower pKa value compared to the non-fluorinated cinnamic acid.[2] This modulation of acidity is a critical consideration in drug design, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Mechanistic Insights: The Knoevenagel-Doebner Condensation

The primary synthetic route to (E)-3-(3,5-difluorophenyl)prop-2-enoic acid is the Knoevenagel-Doebner condensation . This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[4] For the synthesis of the title compound, 3,5-difluorobenzaldehyde is reacted with malonic acid.

The Doebner modification of the Knoevenagel condensation is particularly relevant, where pyridine is used as the solvent and a catalytic amount of a secondary amine, such as piperidine, is employed as the base.[5][6] This modification is advantageous as it facilitates the decarboxylation of the intermediate to yield the desired α,β-unsaturated carboxylic acid.[4]

Reaction Mechanism

The mechanism of the Knoevenagel-Doebner condensation proceeds through several key steps:

-

Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of malonic acid, forming a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3,5-difluorobenzaldehyde.

-

Dehydration and Decarboxylation: The resulting intermediate undergoes dehydration to form a double bond, followed by decarboxylation, which is often facilitated by the pyridine solvent, to yield the final product.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. trans-3,5-Difluorocinnamic acid | C9H6F2O2 | CID 5374941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemrj.org [chemrj.org]

An In-depth Technical Guide to 3,5-Difluorocinnamic Acid: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluorocinnamic acid, a fluorinated aromatic carboxylic acid that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide detailed protocols for its synthesis, analyze its spectroscopic characteristics, and explore its applications in the development of novel therapeutics. This document is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important synthetic intermediate.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules is a well-established and powerful strategy in modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby increasing bioavailability.

This compound emerges as a particularly valuable building block due to the strategic placement of two fluorine atoms on the phenyl ring. This substitution pattern significantly alters the electronic and steric properties of the molecule, offering a unique scaffold for the synthesis of a diverse range of bioactive compounds. This guide will explore the synthesis, properties, and applications of this key intermediate, providing the necessary technical details for its effective utilization in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆F₂O₂ | [1][2] |

| Molecular Weight | 184.14 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 204-205 °C (lit.) | |

| pKa (Predicted) | 4.15 ± 0.10 | [1] |

| Solubility | Soluble in alcohol and ether solvents; insoluble in water. | [1] |

| CAS Number | 147700-58-1 |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through condensation reactions of 3,5-difluorobenzaldehyde. The Knoevenagel and Perkin reactions are two classical and effective methods for this transformation.

Knoevenagel Condensation: A High-Yield Pathway

The Knoevenagel condensation offers a reliable and high-yielding route to α,β-unsaturated acids. The reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Reaction Scheme:

Caption: Knoevenagel condensation for this compound synthesis.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (as solvent).

-

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 eq) to the reaction mixture.

-

Heating: Heat the mixture to reflux (approximately 115 °C) and maintain for 3-4 hours. The evolution of carbon dioxide should be observed.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure trans-3,5-Difluorocinnamic acid.

Perkin Reaction: A Classic Approach

The Perkin reaction is another established method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.

Reaction Scheme:

Caption: Perkin reaction for this compound synthesis.

Step-by-Step Protocol:

-

Reagent Combination: In a round-bottom flask fitted with an air condenser, combine 3,5-difluorobenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous potassium acetate (2.0 eq).

-

Heating: Heat the reaction mixture in an oil bath at approximately 180 °C for 5-8 hours.

-

Hydrolysis: After cooling, pour the reaction mixture into water.

-

Acidification: Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure trans-3,5-Difluorocinnamic acid.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and vinylic protons. The protons on the double bond typically appear as doublets with a large coupling constant (~16 Hz), indicative of a trans configuration. The aromatic protons will exhibit splitting patterns consistent with the 3,5-difluoro substitution.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the carbons of the double bond, and the aromatic carbons. The carbon atoms directly bonded to fluorine will appear as doublets due to C-F coupling.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that confirm its functional groups.

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, broadened due to hydrogen bonding.

-

C=O Stretch: A strong absorption peak around 1680-1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the conjugated carboxylic acid.

-

C=C Stretch: The alkene C=C stretching vibration is observed around 1620-1640 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a versatile precursor for the synthesis of a wide array of biologically active molecules. The presence of the difluoro-substituted phenyl ring can impart favorable properties to the final drug candidates.

Synthesis of Bioactive Heterocycles

Cinnamic acids are valuable starting materials for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals. The carboxylic acid and the alkene functionalities of this compound can be readily transformed to construct complex molecular architectures.

Precursor for Anti-inflammatory and Analgesic Agents

Research has shown that derivatives of cinnamic acid possess anti-inflammatory and analgesic properties.[3] this compound is utilized as a key intermediate in the synthesis of novel compounds for the potential treatment of inflammatory diseases.[3] The fluorine substituents can enhance the potency and metabolic stability of these drug candidates.

Development of Novel Antimicrobial and Anticancer Agents

The cinnamic acid scaffold has been explored for the development of new antimicrobial and anticancer drugs.[4] The incorporation of the 3,5-difluoro substitution pattern can lead to derivatives with enhanced efficacy and selectivity against various pathogens and cancer cell lines. For instance, it has been used in the synthesis of "unnatural" flavonoids and stilbenes, classes of compounds known for their diverse biological activities.

Mechanism of Action Insights:

While the specific mechanisms of action for many derivatives are still under investigation, the fluorinated phenyl ring can play a crucial role in several ways:

-

Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the electronic distribution of the molecule, potentially leading to stronger interactions with the active site of target enzymes or receptors.

-

Improved Metabolic Stability: The high strength of the C-F bond makes the aromatic ring less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can increase the drug's half-life in the body.

-

Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluorocinnamic Acid: Melting Point and Solubility

This technical guide provides a comprehensive overview of two critical physicochemical properties of 3,5-Difluorocinnamic acid (CAS No. 147700-58-1[1][2]): its melting point and solubility profile. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these parameters, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound, with the chemical formula C₉H₆F₂O₂, is a halogenated derivative of cinnamic acid.[1][2] Its molecular structure, featuring a difluorinated phenyl ring conjugated to an acrylic acid moiety, imparts unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. As an intermediate in organic synthesis, it serves as a building block for novel bioactive compounds and functional materials.[3] A thorough understanding of its melting point and solubility is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery.

Section 1: Melting Point of this compound

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. For a pure compound, the melting point is typically a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs.

Reported Melting Point Data

Multiple reputable sources have reported the melting point of this compound. A summary of these findings is presented in the table below.

| Property | Value | Source(s) |

| Melting Point | 204-205 °C | [1][2] |

| 203-206 °C | [4] | |

| 202.0 to 206.0 °C | ||

| 135-137 °C | [3] |

Note: The value of 135-137 °C appears to be an outlier and may refer to a different isomer or an impure sample.

The consensus from the majority of suppliers and databases indicates a melting point in the range of 204-205 °C .[1][2] The narrowness of this range suggests a high degree of purity for commercially available samples. Impurities typically lead to a depression and broadening of the melting point range.[5]

Experimental Determination of Melting Point

The accurate determination of the melting point is a critical skill in a laboratory setting. The following protocol outlines a standard procedure using a modern digital melting point apparatus.

Caption: Workflow for the experimental determination of melting point.

-

Sample Preparation:

-

Ensure the this compound sample is dry.

-

Place a small amount of the crystalline solid on a clean, dry watch glass.

-

Using a spatula, crush the solid into a fine powder.[6]

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.[7]

-

-

Melting Point Measurement (Rapid Determination):

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range. This provides a preliminary indication of the melting temperature.

-

-

Melting Point Measurement (Accurate Determination):

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid run.

-

Place a fresh, newly packed capillary tube into the apparatus.

-

Set a slow heating rate of 1-2 °C per minute. A slow rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears. This is the onset of melting.

-

Continue heating and record the temperature at which the last crystal of the solid melts. This is the completion of melting.

-

The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-2 °C).[5]

-

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.

-

This compound is an irritant to the skin and eyes.[8] Handle with care and avoid inhalation of the powder.

-

Allow the melting point apparatus to cool down before handling.

-

Section 2: Solubility of this compound

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties, as well as providing guidance for selecting appropriate solvents for synthesis, purification, and formulation.

General Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like".[9] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The presence of both a polar carboxylic acid group and a relatively non-polar difluorophenyl ring in this compound results in a nuanced solubility profile.

| Solvent Class | Solubility | Rationale |

| Water | Insoluble | The hydrophobic nature of the difluorophenyl ring dominates over the hydrophilic carboxylic acid group, leading to poor aqueous solubility.[3] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | These polar protic solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.[2][10] |

| Ethers (e.g., Diethyl ether) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton, and the overall polarity is compatible with the solute.[3] |

| Non-polar Solvents (e.g., Hexane) | Slightly Soluble | Limited solubility is expected due to the polarity of the carboxylic acid functional group.[3] |

| Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃) | Soluble | The acidic carboxylic acid group reacts with the base to form a highly polar and water-soluble carboxylate salt.[11] |

| Aqueous Acid (e.g., 5% HCl) | Insoluble | The compound remains in its non-ionized, less polar form.[11] |

Experimental Determination of Solubility

A qualitative assessment of solubility in various solvents is a common and informative experiment in organic chemistry.

Caption: Workflow for the qualitative determination of solubility.

-

Preparation:

-

Label a series of clean, dry test tubes with the names of the solvents to be tested (e.g., Water, Methanol, Hexane, 5% NaOH, 5% HCl).

-

Add approximately 25 mg of this compound to each test tube.[11]

-

-

Solubility Testing:

-

To the first test tube, add the chosen solvent dropwise, up to a total volume of approximately 0.75 mL, shaking vigorously after each addition.[11]

-

Observe the mixture carefully. If the solid completely disappears, the compound is considered soluble in that solvent. If a significant amount of solid remains, it is considered insoluble.

-

Record your observations.

-

-

Acid-Base Reactivity and Solubility:

-

For the test tube containing 5% NaOH, observe for complete dissolution. The formation of the sodium salt of the carboxylic acid should render it soluble.

-

To this basic solution, add 6 M HCl dropwise until the solution is acidic (test with litmus or pH paper). The reappearance of a precipitate indicates the reformation of the insoluble carboxylic acid.[12]

-

For the test tube containing 5% HCl, the compound is expected to remain insoluble.

-

-

Safety Precautions:

-

Handle all organic solvents in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Be aware of the specific hazards of each solvent used.

-

Conclusion

This technical guide has provided a detailed examination of the melting point and solubility of this compound, grounded in established scientific principles and experimental methodologies. The compiled data indicates a melting point of approximately 204-205 °C, characteristic of a pure crystalline solid. The solubility profile reveals its insolubility in water, solubility in polar organic solvents like alcohols and ethers, and its acidic nature, which allows for its dissolution in aqueous basic solutions. The provided experimental protocols offer a framework for the reliable and safe determination of these crucial physicochemical parameters, empowering researchers and drug development professionals in their scientific endeavors.

References

- 1. trans-3,5-Difluorocinnamic acid 99 147700-58-1 [sigmaaldrich.com]

- 2. This compound | 147700-58-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. athabascau.ca [athabascau.ca]

- 6. scribd.com [scribd.com]

- 7. byjus.com [byjus.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. youtube.com [youtube.com]

- 10. labsolu.ca [labsolu.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

A Guide to the Structural and Spectroscopic Analysis of 3,5-Difluorocinnamic Acid

Introduction

3,5-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials.[1][2][3] Its utility in synthesizing "unnatural" flavonoids and stilbenes highlights its importance in medicinal chemistry research.[1][2] The precise arrangement of its functional groups and the influence of the difluoro substitution pattern on its electronic properties make it a compound of significant interest.

This technical guide provides an in-depth analysis of the structural and spectroscopic characteristics of trans-3,5-Difluorocinnamic acid. As a Senior Application Scientist, my objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for the unambiguous identification and quality assessment of this compound. We will delve into the causality behind its spectral features, present detailed experimental protocols, and integrate data from multiple analytical techniques to form a self-validating system of structural confirmation.

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in any chemical analysis is to establish the compound's fundamental identity. The structural formula of trans-3,5-Difluorocinnamic acid is defined by a benzene ring substituted with two fluorine atoms at the meta positions, connected to a trans-propenoic acid side chain.

Figure 1. The chemical structure of (E)-3-(3,5-difluorophenyl)prop-2-enoic acid.

The key physicochemical properties are summarized in the table below, providing critical data for handling, formulation, and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | (E)-3-(3,5-difluorophenyl)prop-2-enoic acid | [3][4] |

| Synonyms | trans-3,5-Difluorocinnamic acid | [1][4] |

| CAS Number | 84315-23-1; 147700-58-1 | [1][4][5] |

| Molecular Formula | C₉H₆F₂O₂ | [1][4][6] |

| Molecular Weight | 184.14 g/mol | [1][4][5] |

| Appearance | White powder, fluffy shiny powder, or needles | [7][8] |

| Melting Point | 204-205 °C (lit.) | [1][3] |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete structural assignment.

Atom Labeling for NMR Assignment

To facilitate the discussion of NMR data, the following numbering scheme is used.

Caption: Atom numbering for NMR assignments.

¹H NMR Spectroscopy (Predicted)

While a publicly available experimental spectrum for this specific isomer is not available, the ¹H NMR spectrum can be reliably predicted based on established chemical shift principles and data from analogous compounds. The solvent is typically DMSO-d₆ due to the limited solubility of carboxylic acids in CDCl₃.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >12 ppm, due to the acidic nature of the proton and hydrogen bonding.

-

Vinylic Protons (Hα, Hβ): These two protons form an AX system.

-

Hβ: This proton is coupled to Hα and is deshielded by the adjacent aromatic ring. It will appear as a doublet around 7.6 ppm.

-

Hα: This proton is coupled to Hβ and is deshielded by the adjacent carbonyl group. It will appear as a doublet around 6.6 ppm.

-

The coupling constant (Jαβ) is expected to be large (~16 Hz), which is characteristic of a trans (E) configuration.

-

-

Aromatic Protons (H2', H4', H6'):

-

H2' and H6': These two protons are chemically equivalent due to the molecule's symmetry. They are coupled to H4' (meta coupling) and the fluorine at C3'/C5' (meta coupling). This will likely result in a doublet of triplets or a complex multiplet around 7.4-7.5 ppm.

-

H4': This proton is situated between two fluorine atoms. It will be coupled to H2' and H6' (ortho coupling) and both fluorine atoms (meta coupling), appearing as a triplet of triplets or a multiplet around 7.2-7.3 ppm.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The data below is based on computed values from spectral databases, which serve as a strong predictive guide.[6] Key features include large one-bond carbon-fluorine coupling constants (¹JCF) and smaller multi-bond couplings.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| C=O | ~167 | Singlet (s) |

| Cα | ~122 | Doublet (d) from C-F coupling |

| Cβ | ~143 | Singlet (s) or small triplet (t) |

| C1' | ~138 | Triplet (t) from C-F coupling |

| C2', C6' | ~112 | Doublet (d) from C-F coupling |

| C3', C5' | ~163 | Doublet of doublets (dd), large ¹JCF |

| C4' | ~108 | Triplet (t) from C-F coupling |

Causality: The carbon atoms directly bonded to fluorine (C3', C5') are significantly downfield and exhibit a very large splitting due to one-bond C-F coupling (~250 Hz). Other aromatic carbons show smaller couplings over two to four bonds.

¹⁹F NMR Spectroscopy (Predicted)

Due to the molecular symmetry, the two fluorine atoms at positions 3' and 5' are chemically equivalent. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single sharp singlet.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters (¹H):

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Acquisition Parameters (¹³C):

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate NMR software.

Part 3: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| ~3050 | C-H stretch (aromatic) | Benzene Ring |

| ~1700 | C=O stretch (strong, sharp) | Conjugated Carboxylic Acid |

| ~1630 | C=C stretch (alkene) | Propenoic Chain |

| ~1580, ~1450 | C=C stretch (aromatic) | Benzene Ring |

| 1200-1400 | C-F stretch (strong) | Aryl Fluoride |

| ~980 | =C-H bend (out-of-plane) | trans-Alkene |

Trustworthiness: The presence of a strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹, a very broad hydroxyl (O-H) band, and strong C-F absorptions provides a highly reliable fingerprint for this molecule.[4][9][10] The out-of-plane bend near 980 cm⁻¹ is a key diagnostic band for the trans stereochemistry of the double bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Part 4: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

-

Molecular Ion (M⁺•): The exact mass of C₉H₆F₂O₂ is 184.0336 Da.[4] High-resolution mass spectrometry (HRMS) should detect this ion, confirming the molecular formula. In low-resolution electron ionization (EI) mass spectrometry, the nominal mass peak will be observed at m/z 184.[4]

-

Key Fragments: Fragmentation in GC-MS typically involves the loss of stable neutral molecules or radicals.

-

[M-OH]⁺ (m/z 167): Loss of a hydroxyl radical.

-

[M-COOH]⁺ (m/z 139): Loss of the carboxyl group as a radical, a common fragmentation for carboxylic acids.

-

m/z 119: This fragment likely corresponds to the difluorophenyl acetylene cation, resulting from further fragmentation.[4]

-

| m/z (Charge/Mass Ratio) | Relative Intensity | Identity |

| 184 | High | Molecular Ion [M]⁺• |

| 183 | Moderate | [M-H]⁺ |

| 167 | Low | [M-OH]⁺ |

| 139 | Moderate | [M-COOH]⁺ |

| 119 | High | [C₈H₄F₂]⁺• ? |

Data sourced from NIST GC-MS spectrum available on PubChem.[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or methanol. Derivatization (e.g., methylation of the carboxylic acid) may be required to improve volatility, though often not necessary.

-

GC Separation:

-

Injector: Set to a high temperature (e.g., 250 °C) in split mode.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

-

MS Detection (Electron Ionization - EI):

-

Ion Source: Standard 70 eV electron energy.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

Detector: An electron multiplier tube.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum. Compare the fragmentation pattern and molecular ion with a reference library (e.g., NIST).

Part 5: Integrated Spectroscopic Workflow

No single technique provides absolute proof of structure. The E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principles of analytical science demand an integrated approach where data from orthogonal techniques are synthesized to build an irrefutable case for the compound's identity and purity.

Caption: Workflow for the integrated structural verification of this compound.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the trans stereochemistry of the alkene, while ¹⁹F NMR verifies the symmetric difluoro substitution pattern. FTIR spectroscopy provides rapid confirmation of the essential carboxylic acid, alkene, and aryl fluoride functional groups. Finally, mass spectrometry validates the molecular weight and elemental composition. This multi-faceted analytical approach ensures the identity, purity, and quality of this compound, underpinning its reliable use in research and development.

References

- 1. 反式-3,5-二氟肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 147700-58-1 [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. trans-3,5-Difluorocinnamic acid | C9H6F2O2 | CID 5374941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 84315-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound [worldyachem.com]

- 8. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3,5-Difluorocinnamic Acid

Introduction: The Strategic Importance of 3,5-Difluorocinnamic Acid in Modern Chemistry

This compound is a fluorinated aromatic carboxylic acid that has emerged as a pivotal building block in medicinal chemistry, organic synthesis, and materials science.[1] The strategic placement of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. This unique substitution pattern makes it an invaluable precursor for the synthesis of a diverse array of biologically active compounds and advanced materials. In the realm of drug development, the incorporation of the 3,5-difluorophenyl moiety can enhance the binding affinity of drug candidates to their target proteins and improve their pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering a comparative analysis of these methods and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Comparative Overview

Several classical and modern synthetic methodologies can be employed for the preparation of this compound. The most prominent routes include the Knoevenagel-Doebner condensation, the Perkin reaction, the Wittig reaction, and the Mizoroki-Heck reaction. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and the specific laboratory equipment at hand.

| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |

| Knoevenagel-Doebner Condensation | 3,5-Difluorobenzaldehyde, Malonic acid | Pyridine, Piperidine (catalytic) | Reflux in pyridine (e.g., 115-120°C) | High (often >80%) | High yields, relatively mild conditions, readily available starting materials. | Use of pyridine as solvent can be cumbersome to remove. |

| Perkin Reaction | 3,5-Difluorobenzaldehyde, Acetic anhydride | Triethylamine or Potassium acetate | High temperatures (e.g., 160-180°C) | Moderate to Good | Utilizes inexpensive and common reagents. | High temperatures can lead to side products; requires careful workup. |

| Wittig Reaction | 3,5-Difluorobenzaldehyde, Phosphorus ylide (e.g., from (carboxymethyl)triphenylphosphonium bromide) | Strong base (e.g., n-BuLi, NaH) | Anhydrous conditions, often at low to ambient temperatures. | Varies; can be high | High stereoselectivity for the trans-isomer, versatile. | Requires preparation of the Wittig reagent; stoichiometric phosphine oxide byproduct can complicate purification. |

| Mizoroki-Heck Reaction | 3,5-Difluorobromobenzene, Acrylic acid | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., Et₃N) | Inert atmosphere, elevated temperatures (e.g., 80-140°C) | Good to High | Excellent functional group tolerance. | Cost of palladium catalyst; requires inert atmosphere techniques. |

Detailed Synthesis Pathways and Mechanistic Insights

Knoevenagel-Doebner Condensation: The Workhorse Method

The Knoevenagel-Doebner condensation is arguably the most frequently employed method for the synthesis of cinnamic acids and their derivatives due to its high efficiency and operational simplicity.[2][3] The reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. The Doebner modification specifically utilizes pyridine as the solvent and a catalytic amount of piperidine, which facilitates both the condensation and subsequent decarboxylation in a single step.

Mechanism of Action:

The reaction is initiated by the deprotonation of malonic acid by piperidine to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 3,5-difluorobenzaldehyde. The resulting aldol-type adduct undergoes dehydration to yield an α,β-unsaturated dicarboxylic acid intermediate. Finally, the heat of the reaction in the presence of pyridine promotes the decarboxylation of this intermediate to afford the final product, this compound, with the evolution of carbon dioxide.

References

Biological significance of difluorocinnamic acid isomers

An In-depth Technical Guide on the Biological Significance of Difluorocinnamic Acid Isomers

Abstract

Cinnamic acid and its derivatives represent a class of organic compounds with a rich history in medicinal chemistry, lauded for their diverse pharmacological activities.[1][2] The strategic introduction of fluorine atoms into the cinnamic acid scaffold is a cornerstone of modern drug design, often leading to significant enhancements in metabolic stability, bioavailability, and target binding affinity.[3][4] This technical guide provides a comprehensive analysis of the biological significance of difluorocinnamic acid isomers. It moves beyond a simple recitation of facts to explore the causal relationships between isomeric structures and their functional roles, from direct enzyme inhibition to their pivotal function as building blocks for potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, validated experimental protocols, and a deep dive into the mechanistic underpinnings of these versatile molecules.

Part 1: The Strategic Imperative of Fluorination in Cinnamic Acid Scaffolds

The substitution of hydrogen with fluorine is a well-established and powerful strategy in medicinal chemistry. The carbon-fluorine (C-F) bond is exceptionally strong, making molecules more resistant to metabolic degradation by enzymes like cytochrome P450.[3] This enhanced metabolic stability can lead to a longer biological half-life and increased bioavailability, crucial attributes for effective pharmaceuticals.[5] Furthermore, fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing pKa and improving the molecule's ability to cross biological membranes and bind to target proteins.[6] In the context of cinnamic acids, this translates to a new generation of derivatives with potentially superior pharmacokinetic and pharmacodynamic profiles compared to their non-fluorinated analogues.

Part 2: A Comparative Analysis of the Biological Significance of Key Isomers

The precise positioning of fluorine atoms on the phenyl ring dictates the biological activity and application of difluorocinnamic acid isomers. This structure-activity relationship is not merely academic; it is a critical determinant in the design of targeted therapeutics. While many isomers exist, the available research landscape is dominated by a few key players, with their utility often defined by their role as synthetic intermediates rather than as standalone active agents.

trans-3,4-Difluorocinnamic Acid: A Cornerstone for Potent Therapeutics

trans-3,4-Difluorocinnamic acid is the most prominent isomer in the scientific literature, valued not for its intrinsic, direct biological activity, but as a crucial and versatile building block for highly potent and metabolically stable pharmaceuticals.[7][8]

-

Antiemetic Agents (5-HT₃ Receptor Antagonism): One of the most significant applications of this isomer is in the synthesis of substituted isoquinolones, which act as powerful 5-HT₃ receptor antagonists.[7][9] The 5-HT₃ receptor, a ligand-gated ion channel, is centrally involved in the emetic reflex. Antagonists prevent serotonin from binding and activating this channel, thereby blocking the signaling cascade that leads to nausea and vomiting—a critical application in managing chemotherapy-induced side effects.[4][7] Derivatives synthesized from trans-3,4-difluorocinnamic acid have demonstrated remarkable potency, with in vivo infective dose (ID₅₀) values as low as 0.35 µg/kg.[4][7][9]

-

Oncology and Radiosensitization: In cancer research, the trans-3,4-difluorocinnamic acid moiety is integral to the synthesis of psammaplin A derivatives.[4][7] These compounds act as radiosensitizers, enhancing the efficacy of radiation therapy in human lung cancer cells.[4][9] One such derivative exhibited a potency of 16.14 µM, underscoring the value of the difluorinated scaffold in developing adjunctive cancer therapies.[7][9] The mechanism is hypothesized to involve the modulation of pathways related to DNA damage repair, making cancer cells more susceptible to radiation-induced death.[8]

Other Positional Isomers: Exploring the Structure-Activity Landscape

The biological applications of other isomers, such as trans-2,4-difluorocinnamic acid and trans-3,5-difluorocinnamic acid, are less documented.

-

trans-2,4-Difluorocinnamic Acid: Like its 3,4-counterpart, this isomer is primarily recognized as a building block in organic synthesis for pharmaceuticals.[6][10] The presence of fluorine atoms enhances lipophilicity, which can be a desirable trait in drug design.[6]

-

trans-3,5-Difluorocinnamic Acid: The literature on this isomer focuses more on its chemical synthesis and characterization rather than specific biological activities.[7] This disparity highlights the critical importance of precise atomic positioning; the 3,4-difluoro substitution pattern appears uniquely suited for incorporation into the specific pharmacophores of 5-HT₃ antagonists and psammaplin A analogues where this isomer has found significant use.[7]

Direct Biological Effects: Enzyme Inhibition and Antimicrobial Potential

While often used as precursors, some difluorocinnamic acid isomers exhibit direct biological activity, offering a glimpse into their potential as standalone agents.

-

Enzyme Inhibition (Tyrosinase): A direct comparative study revealed that trans-3,4-difluorocinnamic acid is a slightly more potent competitive inhibitor of mushroom tyrosinase (diphenolase activity) than its non-fluorinated parent, trans-cinnamic acid.[11] This suggests that the electron-withdrawing nature of the fluorine atoms may subtly enhance the binding affinity of the compound to the enzyme's active site.[11]

-

Antimicrobial Activity: While data on the parent difluorocinnamic acids is limited, synthetic amides derived from fluorinated cinnamic acids have shown significant and selective antibacterial properties.[12] Notably, N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amides of a difluoromethyl-methoxy-cinnamic acid were highly active and selective against Mycobacterium smegmatis, a common non-pathogenic model for Mycobacterium tuberculosis.[12][13] This suggests that the difluoro-scaffold could be a promising starting point for developing new narrow-spectrum antibiotics, particularly against tuberculosis, a disease for which cinnamic acid derivatives have already shown promise.[3][14]

Data Summary: Comparative Biological Activities

| Compound/Derivative Class | Biological Activity | Metric | Value | Target/Cell Line | Reference(s) |

| Substituted Isoquinolone (from 3,4-DFCA) | 5-HT₃ Antagonist | ID₅₀ | 0.35 µg/kg (in vivo) | 5-HT₃ Receptor | [4][7][9] |

| Psammaplin A Derivative (from 3,4-DFCA) | Radiosensitizer | Potency | 16.14 µM | Human Lung Cancer Cells | [3][4][7] |

| trans-3,4-Difluorocinnamic Acid | Tyrosinase Inhibition | IC₅₀ | 0.78 ± 0.02 mM | Mushroom Tyrosinase | [11] |

| trans-Cinnamic Acid | Tyrosinase Inhibition | IC₅₀ | 0.80 ± 0.02 mM | Mushroom Tyrosinase | [11] |

| trans-Cinnamic Acid | Anticancer | IC₅₀ | 1 - 4.5 mM | Various Cancer Cell Lines | [3] |

| trans-Cinnamic Acid | Antimicrobial | MIC | 250–675 µM | Mycobacterium tuberculosis | [3][14] |

| Difluoromethyl Cinnamoyl Amides | Antimicrobial | MIC | 8 µg/mL | Mycobacterium smegmatis | [12][13] |

Part 3: Field-Proven Methodologies for Synthesis and Evaluation

The integrity of any biological study rests on the quality of the compounds and the rigor of the assays used. The following protocols are designed as self-validating systems, providing detailed, step-by-step methodologies for the synthesis, purification, and evaluation of difluorocinnamic acid isomers.

General Synthesis of trans-Difluorocinnamic Acid Isomers via Perkin Reaction

The Perkin reaction is a robust and classical method for synthesizing cinnamic acids from aromatic aldehydes. The choice of this method is based on its reliability and straightforward execution.

Causality: This reaction utilizes an acid anhydride and its corresponding alkali salt as a base to condense with an aromatic aldehyde. Heating drives the reaction towards the formation of the more stable trans-alkene product. The final hydrolysis step is critical for converting the intermediate anhydride to the desired carboxylic acid.

Step-by-Step Protocol:

-

Reactant Mixing: In a 100 mL round-bottom flask, combine the appropriate difluorobenzaldehyde (e.g., 3,4-difluorobenzaldehyde, 1.0 equivalent), acetic anhydride (3.0 equivalents), and triethylamine (1.5 equivalents).[7]

-

Reaction: Attach a reflux condenser and heat the mixture under reflux using an oil bath at 160-180 °C for 4-6 hours.[7][15] Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 hexanes:ethyl acetate).

-

Hydrolysis: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing 200 mL of cold water and an excess of hydrochloric acid (e.g., 50 mL of 4M HCl) to hydrolyze the unreacted anhydride and protonate the carboxylate salt.[7]

-

Precipitation and Collection: The crude trans-difluorocinnamic acid will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the collected solid thoroughly with cold water (3 x 50 mL) to remove any water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield the pure trans-isomer.[7] Dry the purified crystals in a vacuum oven.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[7][15] The trans configuration is confirmed by the large coupling constant (typically ~16 Hz) between the vinylic protons in the ¹H NMR spectrum.[13]

Caption: General workflow for the synthesis and purification of trans-difluorocinnamic acid isomers.

Protocol: Anticancer Cytotoxicity Evaluation using MTT Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Causality: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effects.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A-549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[16] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., difluorocinnamic acid isomer) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[17]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[16]

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the precise concentration at which bacterial growth is inhibited. This provides a quantitative measure of the compound's bacteriostatic potency.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).[3]

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Mycobacterium smegmatis) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[12]

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

-